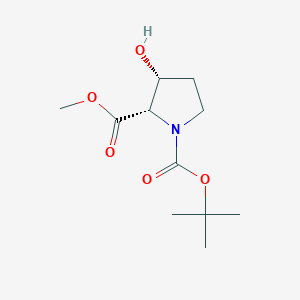

(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate

Übersicht

Beschreibung

“(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 . It is commonly used in research .

Synthesis Analysis

There are several methods to synthesize this compound. One method involves the use of potassium hydroxide in methanol and water at 0°C for 1 hour . Another method uses sodium hydrogencarbonate in N,N-dimethyl-formamide at 50°C . A third method involves the use of di-isopropyl azodicarboxylate, diphenyl phosphoryl azide, and triphenylphosphine in tetrahydrofuran at 20°C for 6.5 hours .Physical And Chemical Properties Analysis

This compound is stored sealed in dry conditions at 2-8°C . Its boiling point is not provided in the search results .Wissenschaftliche Forschungsanwendungen

-

Dipeptide Synthesis

- Field : Organic Chemistry

- Application Summary : This compound could potentially be used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acids. The synthesis of dipeptides is a crucial process in biochemistry and pharmaceutical research.

- Methods of Application : The compound could be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results or Outcomes : The use of this compound in dipeptide synthesis could potentially lead to the production of dipeptides in satisfactory yields .

-

Synthesis of Tertiary Butyl Esters

- Field : Synthetic Organic Chemistry

- Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Methods of Application : The compound could potentially be used in a flow microreactor system for the synthesis of tertiary butyl esters . Flow microreactors are a type of continuous flow reactor that offer several advantages over traditional batch reactors, including improved heat and mass transfer, safety, and scalability.

- Results or Outcomes : The resultant flow process was more efficient, versatile and sustainable compared to the batch .

-

Removal of Methyl tert-butyl Ether

- Field : Environmental Science

- Application Summary : This compound could potentially be used in the removal of methyl tert-butyl ether (MTBE), a gasoline additive that has caused environmental pollution globally due to its high solubility and recalcitrance . The development of technology for MTBE removal has become a priority .

- Methods of Application : The compound could be used in adsorption and oxidation combined processes to remove MTBE . The materials commonly used in combined process, such as zeolite and activated carbon, are compared .

- Results or Outcomes : The integration of adsorption and oxidation processes is promising for efficient degradation of MTBE .

-

Synthesis of Protected Amino Acid Ionic Liquids

- Field : Organic Chemistry

- Application Summary : This compound could potentially be used in the synthesis of protected amino acid ionic liquids (AAILs) . AAILs have multiple reactive groups and are used in organic synthesis .

- Methods of Application : The compound could be used as a starting material in the synthesis of AAILs . The resulting protected AAILs were used as the starting materials in dipeptide synthesis .

- Results or Outcomes : The use of this compound in the synthesis of AAILs could potentially lead to the production of dipeptides in satisfactory yields .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSSZFBZFUSINI-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201116363 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate | |

CAS RN |

1449588-26-4 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449588-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)